molecular formula C14H28N4O2Si3 B1244965 7-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-7H-purine

7-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-7H-purine

Cat. No. B1244965
M. Wt: 368.65 g/mol
InChI Key: RQUWKIAIWSIBNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-7H-purine is a silyl ether that is 2,6-dihydroxypurine carrying three trimethylsilyl substituents at positions O-2, O-6 and N-7. It is a silyl ether, a member of purines and a N-silyl compound.

Scientific Research Applications

Chromatographic Analysis

Studies have focused on the development of gas-liquid chromatographic methods for analyzing purine and pyrimidine bases, including derivatives like 7-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-7H-purine. These methods are essential for quantitatively analyzing these compounds at various levels, ranging from macro to micro scales (Gehrke & Lakings, 1971). Similarly, chromatographic and spectrometric studies have been conducted on trimethylsilyl derivatives of purines and pyrimidines, highlighting their usefulness in identifying and determining the structure of related compounds isolated from biological samples (Muni, Altschuler, & Neicheril, 1972).

Spectrometric Studies

Mass spectrometry studies have shown that trimethylsilylation of certain purine nucleosides results in the formation of specific oxidized compounds. This reaction, and the resulting products, are potentially useful for characterizing purine nucleosides (von Minden et al., 1972).

Nucleoside Synthesis

Research has also explored the synthesis of nucleosides, such as the one-pot preparation of 6-oxopurine ribonucleosides, using trimethylsilyl derivatives. This method has been shown to be highly effective and stable for synthesizing these nucleosides (Dudycz & Wright, 1984).

Glycosylation Studies

Glycosylation of chloropurines, using N-trimethylsilylated purine derivatives, has been studied to optimize the selectivity towards specific isomers, which is crucial for further purine transformations (Tranová & Stýskala, 2021).

Radiation-Induced DNA Damage Analysis

Trimethylsilyl derivatives have been utilized in gas chromatography-mass spectrometry for studying radiation-induced damage to DNA, facilitating the quantitative analysis of modified purine and pyrimidine bases (Fuciarelli et al., 1989).

properties

Product Name

7-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-7H-purine

Molecular Formula

C14H28N4O2Si3

Molecular Weight

368.65 g/mol

IUPAC Name

trimethyl-(7-trimethylsilyl-2-trimethylsilyloxypurin-6-yl)oxysilane

InChI

InChI=1S/C14H28N4O2Si3/c1-21(2,3)18-10-15-12-11(18)13(19-22(4,5)6)17-14(16-12)20-23(7,8)9/h10H,1-9H3

InChI Key

RQUWKIAIWSIBNW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N1C=NC2=C1C(=NC(=N2)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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